N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a sulfur-rich heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with thioacetamide and dimethylphenyl substituents. The 2,5-dimethylphenyl group may influence lipophilicity and metabolic stability, while the thioether linkage (-S-) could facilitate interactions with biological targets, such as enzymes or receptors .
Properties
CAS No. |
1040654-14-5 |
|---|---|
Molecular Formula |
C21H18N4O2S3 |
Molecular Weight |
454.58 |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-12-8-9-13(2)15(10-12)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
XLISRXPVONHCMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo-pyrimidine core. The molecular formula is C20H22N4O2S2, with a molecular weight of approximately 414.55 g/mol. Its structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazolo-pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant antibacterial and antifungal activities.
- Antibacterial Properties :
- Antifungal Properties :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition :
- The compound may inhibit enzymes involved in metabolic pathways crucial for bacterial survival.
-
Receptor Binding :
- It may bind to cellular receptors that modulate signal transduction pathways critical for cellular responses.
- Nucleic Acid Interaction :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against E. coli, Bacillus subtilis, and Candida albicans. The results indicated that some derivatives exhibited comparable or superior activity compared to established antibiotics .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|---|
| Compound A | E. coli | 32 µg/mL | Better than Norfloxacin |
| Compound B | S. aureus | 16 µg/mL | Equivalent to Ampicillin |
| Compound C | C. albicans | 8 µg/mL | Superior to Fluconazole |
Study 2: Docking Studies
Computational docking studies have been employed to predict the binding affinities of this compound with target proteins involved in microbial resistance mechanisms. These studies revealed promising binding energies that correlate well with observed biological activities .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Variability: The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, altering electronic properties and steric interactions .
Substituent Effects :
- Phenyl vs. Methoxyphenyl : The 3-phenyl group in the target compound may enhance hydrophobic interactions compared to the 4-methoxyphenyl in compound 7c, which introduces electron-donating methoxy groups .
- Dimethylphenyl Position : The 2,5-dimethylphenyl group (target) vs. 2,6-dimethylphenyl (oxadixyl) impacts steric bulk and metabolic stability. Oxadixyl’s 2,6-substitution is optimized for agrochemical activity, while 2,5-substitution may favor pharmaceutical applications .
Sulfur Linkages :
Insights:
- The target compound’s synthesis likely involves thiol-amide coupling, similar to compound 7c’s benzoylation step .
- Higher yields in oxadixyl synthesis () reflect optimized industrial processes, whereas thiazolo-pyrimidine derivatives often require specialized conditions (e.g., glacial acetic acid reflux) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
